trans-4-Aminocyclohexyl p-tolunesulphonate HBr
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Overview
Description
trans-4-Aminocyclohexyl p-tolunesulphonate HBr: is a chemical compound with the molecular formula C13H20BrNO3S. It is a derivative of trans-4-aminocyclohexanol and p-toluenesulfonic acid, combined with hydrobromic acid. This compound is used in various fields of research and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminocyclohexyl p-tolunesulphonate HBr typically involves the reaction of trans-4-aminocyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: trans-4-Aminocyclohexyl p-tolunesulphonate HBr undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group.
Oxidation and Reduction Reactions: The amino and hydroxyl groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Tosyl chloride and pyridine in dichloromethane are commonly used reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted cyclohexyl derivatives.
Oxidation Reactions: Products include cyclohexanone derivatives.
Reduction Reactions: Products include cyclohexanol derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, trans-4-Aminocyclohexyl p-tolunesulphonate HBr is used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the synthesis of drugs such as Ambroxol hydrochloride, which is used in the treatment of respiratory diseases . It also serves as a building block for the synthesis of other biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-Aminocyclohexyl p-tolunesulphonate HBr involves its ability to act as a nucleophile in substitution reactions. The tosylate group serves as a good leaving group, facilitating the formation of new chemical bonds. The amino and hydroxyl groups in the compound can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: A precursor to trans-4-Aminocyclohexyl p-tolunesulphonate HBr, used in similar applications.
cis-4-Aminocyclohexanol: An isomer with different stereochemistry, leading to different reactivity and applications.
Cyclohexylamine: A related compound with a simpler structure, used in various industrial applications.
Uniqueness: this compound is unique due to the presence of both the tosylate and hydrobromide groups, which enhance its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(4-aminocyclohexyl) 4-methylbenzenesulfonate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.BrH/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12;/h2-3,8-9,11-12H,4-7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIKRGMVRGNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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